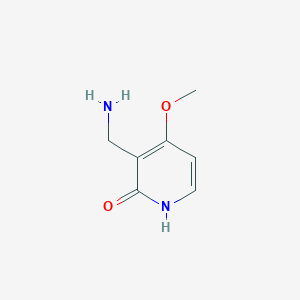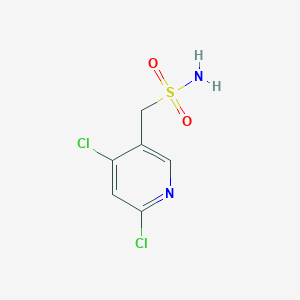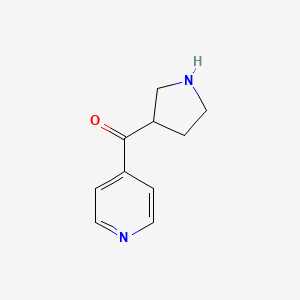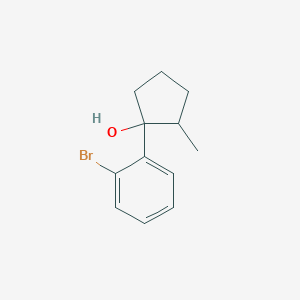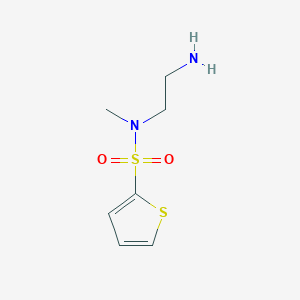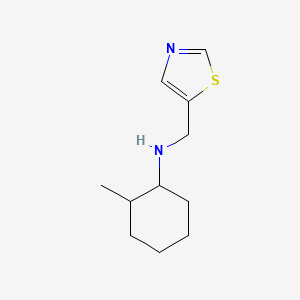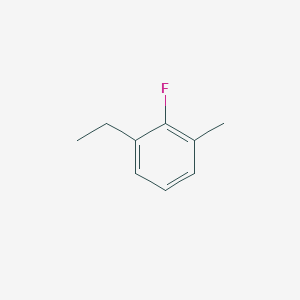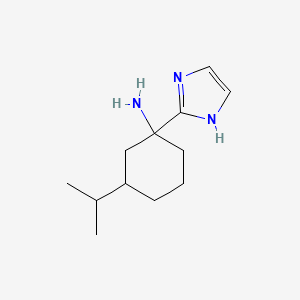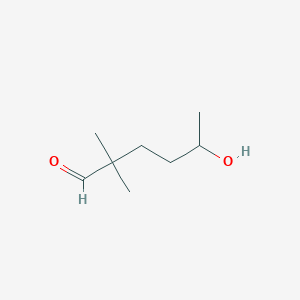
3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3,4-Oxadiazol-2-yl)morpholine; trifluoroacetic acid is a compound that combines a morpholine ring with a 1,3,4-oxadiazole moiety, stabilized by trifluoroacetic acid The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Oxadiazol-2-yl)morpholine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of a hydrazide with an acid chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives, including 3-(1,3,4-Oxadiazol-2-yl)morpholine, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,3,4-Oxadiazol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(1,3,4-Oxadiazol-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 3-(1,3,4-Oxadiazol-2-yl)morpholine involves its interaction with various molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
Uniqueness
3-(1,3,4-Oxadiazol-2-yl)morpholine is unique due to its combination of the morpholine ring and the 1,3,4-oxadiazole moiety, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
1803587-44-1 |
|---|---|
Molecular Formula |
C8H10F3N3O4 |
Molecular Weight |
269.18 g/mol |
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O2.C2HF3O2/c1-2-10-3-5(7-1)6-9-8-4-11-6;3-2(4,5)1(6)7/h4-5,7H,1-3H2;(H,6,7) |
InChI Key |
UXUJDYSCAQEDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NN=CO2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13261063.png)
